

Navigating the Solubility Landscape of 2,5-Dimethylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylpyridin-4-amine

Cat. No.: B1334585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **2,5-Dimethylpyridin-4-amine** in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide serves to transparently report this data gap and, more importantly, to equip researchers with the necessary knowledge and detailed experimental protocols to determine the solubility of **2,5-Dimethylpyridin-4-amine** in solvents relevant to their work. The focus is on providing a robust framework for generating reliable and reproducible solubility data, which is crucial for applications in drug development, chemical synthesis, and formulation.

Introduction

2,5-Dimethylpyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes, formulation development, and biological screening. The solubility of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its bioavailability, processability, and the overall efficiency of its application.

Despite its potential importance, there is a significant lack of published quantitative data on the solubility of **2,5-Dimethylpyridin-4-amine** in common organic solvents. This guide aims to

bridge this gap by providing a detailed methodology for researchers to determine these crucial parameters in their own laboratory settings.

Physicochemical Properties of 2,5-Dimethylpyridin-4-amine

While extensive experimental data is limited, some basic physicochemical properties have been identified and are presented in Table 1. These properties provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of 2,5-Dimethylpyridin-4-amine

Property	Value	Source
Chemical Name	2,5-Dimethylpyridin-4-amine	N/A
Synonyms	4-Amino-2,5-dimethylpyridine	[1]
CAS Number	22279-89-6	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molecular Weight	122.17 g/mol	[1]
Appearance	Not specified	N/A
Melting Point	Not specified	N/A
Boiling Point	Not specified	N/A

Solubility of 2,5-Dimethylpyridin-4-amine in Organic Solvents: A Data Gap

A thorough review of scientific databases and literature has not yielded any specific quantitative solubility data for **2,5-Dimethylpyridin-4-amine** in organic solvents. Therefore, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents.

Table 2: Template for Experimental Solubility Data of **2,5-Dimethylpyridin-4-amine**

Organic Solvent	Temperature (°C)	Solubility (g/100 g solvent)	Solubility (g/100 mL solvent)	Method of Determination
e.g., Methanol	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Ethanol	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Acetone	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Dichloromethane	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Toluene	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Ethyl Acetate	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Acetonitrile	e.g., 25	e.g., Shake- Flask with Gravimetric Analysis		
e.g., Tetrahydrofuran	e.g., 25	e.g., Shake- Flask with		

Gravimetric
Analysis

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.^[2] This method involves creating a saturated solution by agitating an excess of the solute in the solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then determined. Gravimetric analysis offers a straightforward and accurate way to quantify the dissolved solute.^{[3][4]}

Materials and Equipment

- **2,5-Dimethylpyridin-4-amine** (solid)
- Selected organic solvents (analytical grade)
- Analytical balance (accurate to ± 0.1 mg)
- Temperature-controlled orbital shaker or water bath
- Glass vials with screw caps
- Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)
- Syringes
- Pipettes
- Evaporating dishes (pre-weighed)
- Drying oven
- Desiccator

Procedure

- Preparation of the Saturated Solution:
 - Add an excess amount of **2,5-Dimethylpyridin-4-amine** to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is often recommended, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[\[5\]](#)
- Sample Collection and Filtration:
 - Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.[\[2\]](#)
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microparticles.
- Gravimetric Analysis:
 - Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be chosen based on the boiling point of the solvent and the thermal stability of **2,5-Dimethylpyridin-4-amine**.

- Continue drying until a constant weight of the residue (the dissolved **2,5-Dimethylpyridin-4-amine**) is achieved.[3]
- Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent moisture absorption.

Data Calculation

- Mass of the dissolved solute: (Final weight of the evaporating dish + residue) - (Initial weight of the empty evaporating dish)
- Mass of the solvent: (Weight of the evaporating dish + solution) - (Final weight of the evaporating dish + residue)
- Solubility (g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100
- Solubility (g/100 mL solvent): To calculate this, the density of the solvent at the experimental temperature is required.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **2,5-Dimethylpyridin-4-amine** using the shake-flask method with gravimetric analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2,5-Dimethylpyridin-4-amine**.

Conclusion

While there is a current lack of published quantitative solubility data for **2,5-Dimethylpyridin-4-amine** in organic solvents, this should not hinder its investigation and application. By following the detailed experimental protocol for the shake-flask method with gravimetric analysis provided in this guide, researchers can confidently and accurately determine the solubility of this compound in their solvents of interest. The generation and dissemination of such data will be invaluable to the scientific community, particularly those in the fields of drug discovery and chemical process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylpyridin-4-amine - CAS:22279-89-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of 2,5-Dimethylpyridin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334585#solubility-of-2-5-dimethylpyridin-4-amine-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com